Stokes Shift Superiority for Optical Filter Discrimination vs. Fluorescein (FITC)
7-Amino-4-methylcoumarin-3-acetic acid (AMCA) exhibits a Stokes shift of 100 nm, which is substantially larger than the 30 nm shift observed for Fluorescein isothiocyanate (FITC) [1]. This quantitative difference directly translates into improved separation between excitation and emission wavelengths, simplifying optical filter selection and reducing background signal from scattered excitation light [1].
| Evidence Dimension | Stokes Shift (Difference between excitation and emission maxima) |
|---|---|
| Target Compound Data | 100 nm (ex: 350 nm, em: 450 nm) |
| Comparator Or Baseline | Fluorescein isothiocyanate (FITC): 30 nm |
| Quantified Difference | 70 nm larger Stokes shift for AMCA |
| Conditions | Measured in aqueous solution or protein conjugate context. |
Why This Matters
A larger Stokes shift reduces the need for complex and lossy emission filters, enabling higher signal-to-noise ratios and more robust quantitative measurements in microscopy and plate reader assays.
- [1] Khalfan, H., et al. "Aminomethyl coumarin acetic acid: A new fluorescent labelling agent for proteins." The Histochemical Journal 18.9 (1986): 497-499. View Source
